molecular formula C20H24N4O3 B10965103 N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]adamantane-1-carbohydrazide

N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]adamantane-1-carbohydrazide

Cat. No.: B10965103
M. Wt: 368.4 g/mol
InChI Key: VAGWMUOXGOAZAZ-LSHDLFTRSA-N
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Description

N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridine ring with an adamantane moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridine with 1-adamantane carboxylic acid hydrazide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as triethylamine and requires refluxing in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridine: Shares the pyridine core but lacks the adamantane moiety.

    1-Adamantane carboxylic acid hydrazide: Contains the adamantane structure but lacks the pyridine ring.

Uniqueness

N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE is unique due to its combination of a pyridine ring and an adamantane moiety, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-11-15(9-21)17(25)24(2)18(26)16(11)10-22-23-19(27)20-6-12-3-13(7-20)5-14(4-12)8-20/h10,12-14,26H,3-8H2,1-2H3,(H,23,27)/b22-10+

InChI Key

VAGWMUOXGOAZAZ-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=C1/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3)O)C)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O)C)C#N

Origin of Product

United States

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